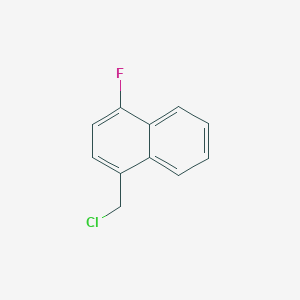

1-(Chloromethyl)-4-fluoronaphthalene

Description

Contextual Significance of Halogenated Naphthalene (B1677914) Derivatives in Synthetic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are foundational to many areas of chemistry. nbinno.com The introduction of halogen atoms and other functional groups onto the naphthalene core dramatically alters its electronic and physical properties, creating versatile intermediates for a wide range of applications. nbinno.comijrpr.com These functionalized naphthalenes are integral substructures in numerous natural products, synthetic drugs, and industrial chemicals like dyes and pigments. lifechemicals.com

Halogenated naphthalene derivatives are particularly valuable in synthetic chemistry for several reasons:

Reactive Handles for Further Functionalization: Halogens serve as excellent leaving groups in nucleophilic aromatic substitution reactions and are key coupling partners in metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua

Modulation of Biological Activity: The incorporation of halogens, especially fluorine, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. This includes enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets. researchgate.netnih.gov

Applications in Materials Science: The unique electronic properties of halogenated aromatic systems make them suitable for developing organic electronic materials, fluorescent probes, and liquid crystals. nbinno.comscispace.com

The naphthalene scaffold itself is a key component in several commercially successful pharmaceuticals, including the nonsteroidal anti-inflammatory drug Naproxen and the antifungal agent Terbinafine. ijrpr.comlifechemicals.com This history underscores the high value placed on developing novel and efficient synthetic routes to functionalized naphthalene derivatives.

Research Imperatives and Strategic Directions for 1-(Chloromethyl)-4-fluoronaphthalene

This compound is a strategically designed synthetic intermediate that possesses three distinct points for chemical modification: the reactive chloromethyl group, the fluorine-substituted aromatic ring, and the naphthalene core itself. This trifunctionality makes it a highly valuable building block for creating diverse and complex molecules.

The primary research imperatives for this compound are centered on its utility as a versatile synthetic intermediate:

The Chloromethyl Group: This benzylic halide is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of the 4-fluoronaphthalene moiety to a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its role as a key intermediate in the synthesis of more complex target molecules, such as pharmaceutical agents and fluorescent dyes. guidechem.com The unfunctionalized parent compound, 1-(chloromethyl)naphthalene (B51744), is already established as an important intermediate for synthesizing products like 1-naphthylacetic acid and 1-naphthalene acetonitrile. google.com

The Fluorine Atom: The presence of a fluorine atom at the 4-position significantly influences the electronic properties of the naphthalene ring system due to its high electronegativity. In the context of drug design, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate. researchgate.net

The Naphthalene Scaffold: The rigid, planar, and lipophilic nature of the naphthalene core makes it an attractive scaffold for designing molecules that can interact with biological targets or self-assemble into ordered materials.

Strategic research is focused on leveraging these features to synthesize novel compounds for medicinal chemistry, agrochemicals, and materials science. The ability to perform selective and sequential reactions at the different functional sites of this compound opens pathways to libraries of complex derivatives for screening and development.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 3094-25-5 |

| Molecular Formula | C11H8ClF |

| Molecular Weight | 194.63 g/mol |

| Density | 1.252 g/cm³ |

| Boiling Point | 303.077 °C at 760 mmHg |

| Flash Point | 144.3 °C |

Data sourced from multiple chemical suppliers. chemsrc.comcymitquimica.com

Evolution of Synthetic Methodologies for Fluorinated Naphthalene Scaffolds

The synthesis of fluorinated aromatic compounds, including fluorinated naphthalenes, has been a subject of intense research due to the unique properties conferred by the fluorine atom. researchgate.net The development of efficient and selective fluorination methods is crucial for accessing molecules like this compound.

Historically, the synthesis of fluoroaromatics was challenging. Early methods often relied on harsh conditions and hazardous reagents. Modern organic synthesis has seen the development of more sophisticated and milder techniques.

Key synthetic strategies for introducing fluorine onto an aromatic ring include:

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. The starting material is an aromatic amine, which is diazotized and then converted to the tetrafluoroborate salt, which upon heating, yields the corresponding fluoroaromatic compound. This remains a reliable, albeit often low-yielding, method.

Electrophilic Fluorination: The development of modern electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), has revolutionized the synthesis of fluoroaromatics. mdpi.com These reagents are often more stable, less hazardous, and allow for direct C-H fluorination or fluorination of organometallic intermediates under milder conditions. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): In cases where the naphthalene ring is activated by electron-withdrawing groups, a halogen or nitro group can be displaced by a fluoride (B91410) source, such as potassium fluoride.

The synthesis of this compound itself would likely involve a multi-step sequence, potentially starting from a pre-fluorinated naphthalene precursor which is then subjected to a chloromethylation reaction. The chloromethylation of naphthalene itself typically uses reagents like formaldehyde (B43269) and hydrogen chloride under acidic conditions. derpharmachemica.comorgsyn.org

A summary of general fluorination strategies is presented in the table below.

| Method | Typical Reagents | Description |

| Balz-Schiemann Type Reaction | Aromatic Amine, NaNO₂, HBF₄, Heat | Diazotization of an amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. |

| Electrophilic Fluorination | Aromatic Substrate, Electrophilic F+ source (e.g., Selectfluor®) | Direct reaction of an electron-rich aromatic ring or an organometallic intermediate with a reagent that delivers an electrophilic fluorine atom. mdpi.com |

| Halogen Exchange (Halex) Reaction | Activated Aryl Halide, Fluoride Salt (e.g., KF, CsF) | Nucleophilic displacement of a halide (commonly Cl or Br) on an electron-deficient aromatic ring with a fluoride ion. researchgate.net |

The continued evolution of these synthetic methods is critical for providing reliable access to valuable and complex building blocks like this compound for advanced research applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCICIRHFWCNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Comprehensive Synthetic Strategies for 1 Chloromethyl 4 Fluoronaphthalene

Direct Functionalization of Naphthalene (B1677914) Precursors

This approach focuses on introducing the chloromethyl and fluoro groups directly onto a naphthalene-based starting material. The sequence of these introductions is critical for controlling the final substitution pattern.

One of the most direct routes to 1-(chloromethyl)-4-fluoronaphthalene is the electrophilic chloromethylation of 1-fluoronaphthalene (B124137). This reaction, analogous to the classic Blanc chloromethylation, introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring. wikipedia.orgambeed.com The reaction typically involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgjk-sci.comevitachem.com

The mechanism proceeds through the acid-catalyzed generation of an electrophilic species from formaldehyde, likely a chloromethyl carbocation, which then attacks the electron-rich naphthalene ring. evitachem.comlibretexts.org In the case of 1-fluoronaphthalene, the fluorine atom acts as an ortho-, para-director for electrophilic aromatic substitution, but it is also a deactivating group. The chloromethyl group is preferentially introduced at the C4 position due to steric hindrance at the C2 position and the electronic directing effect of the fluorine.

Table 1: Representative Conditions for Blanc Chloromethylation

| Substrate | Reagents | Catalyst | Key Conditions | Reference(s) |

|---|---|---|---|---|

| 1-Fluoronaphthalene | Formaldehyde, Hydrochloric Acid | Zinc Chloride | Moderate heating (e.g., 60-80°C) | evitachem.com |

Care must be taken during this reaction as it can produce the highly carcinogenic by-product bis(chloromethyl) ether. libretexts.orgresearchgate.net

An alternative strategy involves introducing the fluorine atom onto a naphthalene ring that already contains the chloromethyl group. This requires highly regioselective methods to ensure the fluorine is installed at the desired C4 position of 1-(chloromethyl)naphthalene (B51744).

Diazotization-Substitution (Balz-Schiemann Reaction Analogues) : This classic method is used for introducing a fluorine atom onto an aromatic ring by replacing an amino group. thieme-connect.dewikipedia.org The synthesis would begin with 4-amino-1-(chloromethyl)naphthalene. This precursor would undergo diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. patsnap.comchemicalbook.com This intermediate is then treated with a fluoride (B91410) source, typically tetrafluoroboric acid (HBF₄) or its salts, to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgresearchgate.netgoogle.com Gentle thermal decomposition of this isolated salt then yields this compound, releasing nitrogen gas and boron trifluoride. wikipedia.orgpatsnap.com While reliable, this multi-step process requires careful handling of potentially unstable diazonium intermediates. researchgate.net

Electrophilic Fluorination : Direct fluorination of 1-(chloromethyl)naphthalene can be achieved using modern electrophilic fluorinating agents, often referred to as "N-F reagents". researchgate.netrsc.org These reagents deliver an electrophilic fluorine ("F⁺") to the aromatic ring. brynmawr.edubeilstein-journals.org Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). brynmawr.eduresearchgate.netnih.gov The chloromethyl group at the C1 position is an ortho-, para-director. Therefore, electrophilic attack would be directed to the C2, C4, and C5 positions. The reaction would likely produce a mixture of isomers, and achieving high regioselectivity for the C4 position can be challenging, often requiring careful optimization of reaction conditions. researchgate.net

Conversion Reactions for Targeted Functionality

This synthetic pathway begins with a naphthalene precursor that already has the correct 1,4-substitution pattern, where one of the functional groups is then chemically converted into the desired chloromethyl moiety.

A common and efficient strategy involves the conversion of a more accessible oxygen-containing functional group at the C1 position into the chloromethyl group.

From (4-Fluoro-1-naphthalenyl)methanol : The alcohol precursor, (4-fluoro-1-naphthalenyl)methanol, can be readily converted to this compound. A standard method for this transformation is treatment with thionyl chloride (SOCl₂). chemicalbook.com The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. Other chlorinating agents like concentrated hydrochloric acid can also be employed.

From 4-Fluoro-1-naphthaldehyde (B120201) : The corresponding aldehyde, 4-fluoro-1-naphthaldehyde, can also serve as a starting point. datapdf.com This route requires a two-step sequence: first, the aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The resulting (4-fluoro-1-naphthalenyl)methanol is then chlorinated in a subsequent step as described above.

Table 2: Conversion of Functional Groups to Chloromethyl Moiety

| Starting Material | Intermediate | Reagents | Transformation | Reference(s) |

|---|---|---|---|---|

| 4-Fluoro-1-naphthaldehyde | (4-Fluoro-1-naphthalenyl)methanol | 1. NaBH₄2. SOCl₂ | Reduction, then Chlorination | chemicalbook.comdatapdf.com |

This approach is conceptually identical to the electrophilic fluorination described in section 2.1.2. It starts with a suitable chloromethylnaphthalene isomer and introduces the fluorine atom using an N-F reagent. For instance, reacting 1-(chloromethyl)naphthalene with an electrophilic fluorine source like Selectfluor® would be investigated. researchgate.netlew.ro The primary challenge remains controlling the regioselectivity to favor the formation of the 4-fluoro isomer over other possible products.

Convergent and Divergent Synthetic Approaches

The synthesis of this compound can also be viewed through the lens of broader synthetic strategies that prioritize efficiency and molecular diversity.

Convergent Synthesis : A convergent approach involves synthesizing separate fragments of the target molecule and then combining them in a late-stage step. For a molecule of this size, a true convergent synthesis is less common but could conceivably involve the construction of the substituted naphthalene ring system from simpler, pre-functionalized benzene (B151609) or cyclohexane (B81311) precursors. This strategy can be highly efficient for complex molecules but is often not necessary for smaller structures like the target compound.

Divergent Synthesis : This strategy uses a common intermediate to generate a library of structurally related compounds. nih.gov this compound itself can serve as a key intermediate in a divergent synthesis, where the reactive chloromethyl group allows for the introduction of various nucleophiles to create a range of 1-substituted-4-fluoronaphthalene derivatives. derpharmachemica.com Alternatively, a precursor like 4-fluoro-1-naphthaldehyde can be a divergent point, leading not only to the target compound (via reduction and chlorination) but also to a wide array of other derivatives through different reactions of the aldehyde group. datapdf.comusu.edu This approach is valuable in medicinal chemistry for exploring structure-activity relationships.

Construction of the Naphthalene Core with Pre-installed Halogen and Chloromethyl Moieties

This approach focuses on building the bicyclic aromatic ring system from acyclic or monocyclic precursors that already contain the key fluorine and chloromethyl functionalities, or groups that can be easily converted to them. Such methods offer the advantage of controlling the regiochemistry of substitution from the outset. Several powerful cyclization reactions are employed for this purpose.

One established strategy involves the electrophilic cyclization of specifically designed arene-containing propargylic alcohols. nih.gov In a hypothetical application for this compound, a precursor like 1-(2-fluorophenyl)-4-chlorobut-3-yn-2-ol could be subjected to cyclization conditions. The reaction proceeds via a 6-endo-dig pathway, where an electrophile activates the alkyne for the intramolecular attack by the fluorinated aromatic ring, followed by dehydration to form the naphthalene system. nih.gov The success of this method relies on the stability of the chloromethyl group under the reaction conditions.

Another powerful technique is the Bergman cyclization of fluorinated benzo-fused enediynes. researchgate.netmorressier.com This method involves the thermal or photochemical cyclization of an enediyne to form a highly reactive p-benzyne biradical, which then abstracts hydrogen atoms to yield the aromatic naphthalene core. researchgate.net A precursor designed with the appropriate fluorine substituent on the benzene ring and a side chain that could be converted to a chloromethyl group post-cyclization would be a viable, albeit complex, route.

Furthermore, annulation reactions, such as the Diels-Alder cycloaddition, represent a classic and effective method for constructing the naphthalene skeleton. rsc.org A reaction between a suitably substituted diene and a dienophile, such as a fluorinated benzyne, could be envisioned. For instance, tetrafluorobenzyne can react with fluorinated thiophenes in a Diels-Alder reaction to provide access to tetra- and hexafluoronaphthalene derivatives, demonstrating the principle of building the core with pre-installed halogens. morressier.com

These methods, summarized in the table below, highlight the strategy of embedding the desired substitution pattern during the core construction phase, which can be highly effective for accessing complex substitution patterns that are difficult to achieve through direct substitution on the parent naphthalene ring.

| Synthetic Method | General Principle | Typical Precursors | Key Features |

| Electrophilic Cyclization | 6-endo-dig cyclization of an alkyne onto an aromatic ring. nih.gov | Arene-containing propargylic alcohols. nih.gov | Mild reaction conditions, good regioselectivity. nih.gov |

| Bergman Cyclization | Thermal cyclization of a benzo-fused enediyne. researchgate.net | Fluorinated benzo-fused enediynes. researchgate.net | Access to highly fluorinated systems. researchgate.net |

| Diels-Alder Reaction | [4+2] cycloaddition to form the second ring. rsc.org | Substituted dienes and benzynes. morressier.comrsc.org | Convergent synthesis, builds molecular complexity quickly. rsc.org |

Modular Synthesis Strategies for Substituted Naphthalenes

Modular synthesis involves the stepwise and selective modification of a simpler, readily available naphthalene core. This approach offers flexibility and efficiency, allowing for the late-stage introduction of functional groups. For this compound, the most direct modular approach is the functionalization of 1-fluoronaphthalene.

The chloromethylation of aromatic compounds is a well-established electrophilic aromatic substitution reaction. The synthesis of 1-(chloromethyl)naphthalene can be achieved by reacting naphthalene with paraformaldehyde and hydrochloric acid in the presence of an acid catalyst like o-phosphoric acid. derpharmachemica.com By analogy, 1-fluoronaphthalene can serve as the starting material for a similar reaction. This direct functionalization introduces the chloromethyl group onto the pre-existing fluorinated naphthalene core. The directing effect of the fluorine atom influences the position of the incoming electrophile.

| Reactant | Reagents | Product | Reaction Type |

| 1-Fluoronaphthalene | Paraformaldehyde, HCl, Phosphoric Acid | This compound | Electrophilic Aromatic Substitution (Chloromethylation) derpharmachemica.com |

Beyond this direct approach, modern synthetic chemistry has developed more sophisticated modular strategies. Ruthenium-catalyzed remote C-H functionalization, for example, allows for the selective introduction of substituents at positions that are typically difficult to access. rsc.org This three-component reaction can combine simple naphthalenes, olefins, and alkyl bromides to create complex, multifunctional naphthalenes with high site-selectivity. rsc.org Such a strategy could be adapted to introduce alkyl or other functional groups onto a fluoronaphthalene scaffold, which could then be converted to the desired chloromethyl derivative.

Another versatile modular method is the synthesis of multisubstituted naphthalenes from 4-hydroxy-2-pyrones and o-silylaryl triflates, which generate aryne intermediates. rsc.org The Diels-Alder reaction between the pyrone and the aryne, followed by decarboxylative aromatization, yields highly functionalized naphthalenes. This method allows for the combination of diverse building blocks in a modular fashion to assemble a wide array of substituted products. rsc.org

Nitrogen-to-carbon transmutation of isoquinolines offers another innovative modular route. This reaction uses a phosphonium (B103445) ylide to replace the nitrogen atom of an isoquinoline (B145761) with a CH group, yielding a substituted naphthalene. nih.gov By starting with a suitably substituted isoquinoline, this method provides a pathway to naphthalenes that might be challenging to synthesize via traditional methods. nih.gov These advanced modular techniques provide powerful and flexible platforms for the synthesis of specifically substituted naphthalenes like this compound.

Iii. Advanced Reactivity and Mechanistic Investigations of 1 Chloromethyl 4 Fluoronaphthalene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The presence of a chloromethyl group on the naphthalene (B1677914) ring system provides a reactive site for nucleophilic substitution. This reactivity is central to the synthetic utility of 1-(chloromethyl)-4-fluoronaphthalene, allowing for the introduction of a wide array of functional groups.

Elucidation of Reaction Mechanisms (e.g., SN2 Pathways)

Nucleophilic substitution at the benzylic carbon of this compound is expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. libretexts.org

Key features of the SN2 mechanism for this compound include:

Kinetics: The reaction rate is dependent on the concentration of both this compound and the attacking nucleophile, exhibiting second-order kinetics. youtube.comyoutube.com This relationship can be expressed by the rate equation: Rate = k[Nuc][C₁₀H₆FCH₂Cl]. youtube.com

Stereochemistry: The nucleophile attacks the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.org This leads to an inversion of stereochemical configuration at the benzylic carbon.

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing chloride ion. libretexts.org

Kinetic studies on the closely related compound, 1-chloromethylnaphthalene, reacting with various aniline (B41778) nucleophiles, have confirmed that the reaction follows an SN2 mechanism. ias.ac.in The applicability of the isokinetic relationship in these studies strongly supports a single, consistent mechanism for the series. ias.ac.in Given the structural similarity, this SN2 pathway is the established mechanism for this compound.

Influence of Electronic and Steric Effects of the Fluorine and Naphthalene Ring on Reaction Kinetics and Selectivity

The rate and selectivity of the SN2 reaction are significantly modulated by the electronic and steric properties of the substrate.

Naphthalene Ring: The extended π-system of the naphthalene ring helps to stabilize the SN2 transition state. This stabilization arises from the delocalization of electron density, which lowers the activation energy of the reaction compared to a non-aromatic analogue. This "benzylic effect" leads to a marked increase in SN2 reaction rates for benzylic systems compared to analogous alkyl derivatives. nih.gov

Fluorine Substituent (Electronic Effects): The fluorine atom at the C-4 position exerts two opposing electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. stackexchange.com This effect makes the benzylic carbon more electrophilic (electron-deficient), thereby increasing its susceptibility to attack by a nucleophile.

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. wikipedia.org This effect increases electron density in the ring, particularly at the ortho and para positions.

For SN2 reactions at the benzylic position, the inductive effect of a halogen substituent is generally more influential in determining the electrophilicity of the carbon center. Therefore, the strong electron-withdrawing nature of the fluorine atom is expected to slightly accelerate the rate of nucleophilic substitution compared to the non-fluorinated 1-chloromethylnaphthalene.

Steric Effects: The SN2 mechanism is highly sensitive to steric hindrance around the reaction center. youtube.com In this compound, the reaction occurs at the primary benzylic carbon (-CH₂Cl), which is sterically accessible. The fluorine atom is located on the aromatic ring, distant from the site of nucleophilic attack, and its size is only marginally larger than a hydrogen atom. Consequently, the fluorine substituent imposes no significant steric hindrance to the backside attack of the nucleophile.

Scope of Nucleophiles and Derivative Synthesis

The high reactivity of the benzylic chloride allows for the synthesis of a diverse range of derivatives using various carbon, nitrogen, oxygen, and sulfur-based nucleophiles. The general reaction scheme involves the displacement of the chloride ion by the nucleophile. General procedures for analogous reactions with 1-chloromethylnaphthalene often involve refluxing the substrate with the nucleophile, sometimes in the presence of a base like potassium carbonate to neutralize the generated HCl. derpharmachemica.com

Electrophilic and Radical Reactivity of the Naphthalene System

Beyond the reactivity at the benzylic carbon, the aromatic naphthalene core of this compound can participate in electrophilic and radical reactions.

Regiochemical Control in Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity (i.e., the position of substitution) is governed by the directing effects of the substituents already present on the ring. chemistrytalk.org In this molecule, both the fluorine atom and the chloromethyl group influence the position of attack.

Fluorine (-F): The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less nucleophilic than benzene (B151609). libretexts.org However, through its electron-donating resonance effect, it directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com

Chloromethyl (-CH₂Cl): The chloromethyl group is considered weakly deactivating. It directs incoming electrophiles to the ortho and para positions. stackexchange.com

The positions on the naphthalene ring are numbered, and the directing effects of both substituents must be considered in concert to predict the most likely site of substitution. The electrophile will preferentially attack the positions that are most activated (or least deactivated) and sterically accessible.

Based on this analysis, electrophilic substitution is most likely to occur at the C5 position , which is para to the strongly directing fluorine group and avoids steric interactions.

Exploration of Radical Pathways and Intermediates

The C-Cl bond in the chloromethyl group is susceptible to homolytic cleavage under photolytic or radical-initiating conditions, leading to the formation of a benzylic radical. nih.gov The generation of this radical intermediate opens up alternative reaction pathways beyond nucleophilic substitution.

Radical Formation: The homolysis of the C-Cl bond generates a (4-fluoronaphthalen-1-yl)methyl radical and a chlorine radical. (C₁₀H₆FCH₂-Cl → C₁₀H₆FCH₂• + Cl•)

Stability of the Radical Intermediate: The resulting (4-fluoronaphthalen-1-yl)methyl radical is highly stabilized. This stability is attributed to the extensive resonance delocalization of the unpaired electron across the entire naphthalene π-system. This delocalization significantly lowers the energy of the radical, making its formation more favorable than that of a simple alkyl radical.

Potential Radical Reactions: Once formed, this stabilized radical can undergo several reactions:

Radical-Radical Coupling: Two benzylic radicals can couple to form a bibenzyl dimer, 1,2-bis(4-fluoronaphthalen-1-yl)ethane. acs.org This is a common pathway in reductive homocoupling reactions of benzyl (B1604629) halides. acs.org

Atom Transfer Reactions: The radical can abstract an atom from another molecule. For instance, in the presence of a suitable hydrogen atom donor, it can be converted to 1-fluoro-4-methylnaphthalene.

Addition to Alkenes: The benzylic radical can add to the double bond of an electron-deficient alkene in a Giese-type reaction, forming a new carbon-carbon bond. nih.gov

Studies involving the generation of benzyl radicals from benzyl chlorides using photoredox or metal catalysis have demonstrated the viability of these pathways for C-C bond formation. nih.govacs.org

Table of Compounds

Metal-Catalyzed Transformations Involving this compound

While direct cross-coupling reactions involving Grignard or organoboron reagents with this compound are not extensively detailed in readily available literature, a significant advancement in the related palladium-catalyzed nucleophilic aromatic substitution of 1-(chloromethyl)naphthalenes provides a powerful method for carbon-carbon bond formation. This reaction, involving (hetero)arylacetonitriles, leads to the formation of either para- or ortho-acylated naphthalenes in good to high yields. nih.gov Notably, the typical direct substitution at the benzylic position is not observed, highlighting a unique reactivity pathway dictated by the palladium catalyst. nih.govchemicalbook.com

This transformation is significant as it constructs a new carbon-carbon bond between the naphthalene core and the arylacetonitrile moiety, ultimately forming a diaryl ketone structure. The reaction proceeds via a mechanism that deviates from standard nucleophilic substitution, involving a benzylpalladium intermediate that can react through different modes (η³- or η¹-benzylpalladium). nih.gov This allows for functionalization at the aromatic ring rather than at the chloromethyl group.

The general scheme for this reaction is presented below:

Scheme 1: Palladium-Catalyzed Reaction of 1-(Chloromethyl)naphthalenes with Arylacetonitriles

Source: Adapted from Bao, M., et al. (2018). nih.gov

This reaction provides a facile route to a wide array of diaryl ketones, some of which are not easily accessible through conventional methods. nih.gov

A key feature of the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles is the ability to control the regioselectivity of the acylation through the choice of phosphine (B1218219) ligand on the palladium catalyst. nih.gov This ligand-controlled regioselectivity is a powerful tool in organic synthesis, allowing for the selective formation of different constitutional isomers from the same set of starting materials.

Specifically, the steric bulk of the phosphine ligand dictates the position of the new carbon-carbon bond on the naphthalene ring:

Para-acylation: The use of a sterically bulky ligand, such as tert-butyl(diphenyl)phosphine (tBuPPh₂), directs the reaction to favor the formation of the para-acylated product. nih.govchemicalbook.com

Ortho-acylation: Conversely, a sterically less bulky ligand, like dimethyl(phenyl)phosphine (Me₂PPh), promotes the formation of the ortho-acylated product. nih.govchemicalbook.com

This control is attributed to the different ways the benzylpalladium intermediate can be structured and can react, which is influenced by the steric environment created by the ligand. nih.gov

The table below summarizes the effect of the ligand on the regioselectivity of this transformation for a generic 1-(chloromethyl)naphthalene (B51744).

| Ligand | Steric Hindrance | Major Product |

| tBuPPh₂ | Bulky | para-acylated naphthalene |

| Me₂PPh | Less Bulky | ortho-acylated naphthalene |

| Data derived from research by Bao, M., et al. (2018). nih.gov |

This ligand-controlled approach offers a significant advantage in directing the outcome of catalytic functionalization, providing access to specific isomers that might otherwise be difficult to synthesize.

Computational Chemistry Approaches to Reactivity and Selectivity

The origins of the ligand-controlled regioselectivity in the palladium-catalyzed reaction of 1-(chloromethyl)naphthalene with phenylacetonitrile (B145931) have been investigated using Density Functional Theory (DFT) calculations. researchgate.net These computational studies provide a detailed picture of the reaction mechanism, including the energetics of different pathways and the structures of key transition states.

The calculations revealed that the reaction proceeds through the formation of a dearomatic intermediate, and the regioselectivity is determined by the relative stability of the transition states leading to the para- and ortho-substituted products. researchgate.net

For the bulky tBuPPh₂ ligand:

The transition state leading to the para-substituted product is more stable (lower in energy) than the transition state for the ortho-product. researchgate.net

This preference is attributed to steric repulsion between the phenyl group of the tBuPPh₂ ligand and the phenyl group of the phenylethenimine ligand in the transition state for the ortho-product. researchgate.net

For the less bulky Me₂PPh ligand:

The transition state for the formation of the ortho-substituted product is favored. researchgate.net

This is due to favorable π-π stacking interactions between the phenyl of the phenylethenimine ligand and the (naphthyl)methyl ligand in the transition state. researchgate.net

The following table presents the calculated energy differences for the key transition states.

| Ligand | Transition State | Relative Energy (kcal/mol) | Favored Product |

| tBuPPh₂ | TS(para) | 7.8 | para |

| TS(ortho) | 10.4 | ||

| Me₂PPh | TS(para) | 10.2 | ortho |

| TS(ortho) | 7.3 | ||

| Calculated values from DFT studies. researchgate.net |

These DFT studies provide a rationalization for the experimentally observed ligand-controlled regioselectivity and are instrumental in the design of new catalysts for selective cross-coupling reactions. researchgate.net

While specific molecular dynamics (MD) simulations for this compound are not prominently featured in the literature, MD simulations are a powerful tool for studying the conformational dynamics of substituted naphthalenes in solution. These simulations can provide insights into how the molecule explores different shapes and how the solvent interacts with it.

For a molecule like this compound, MD simulations could be used to:

Analyze the rotational freedom of the chloromethyl group and how it is influenced by the fluorine substituent and the solvent.

Study the solvation shell around the molecule to understand how solvent molecules arrange themselves and interact with the aromatic ring, the fluorine atom, and the chloromethyl group.

Investigate the conformational preferences of the molecule, which can influence its reactivity in different chemical environments.

Such studies on related substituted fluorene (B118485) derivatives have highlighted the crucial role of solvent-solute interactions, particularly hydrogen bonding, in mediating intramolecular relaxation dynamics. nih.gov

Computational chemistry, particularly DFT calculations, has proven to be a valuable tool for predicting the regioselectivity in complex transformations involving naphthalene derivatives. As demonstrated in the palladium-catalyzed acylation of 1-(chloromethyl)naphthalenes, DFT can accurately predict the favored regioisomer based on the energetics of the competing transition states. researchgate.net

The prediction of regioselectivity in nucleophilic aromatic substitution reactions can also be approached by calculating the relative stabilities of the isomeric σ-complex intermediates. nih.gov This method has been shown to be quantitatively useful for certain nucleophiles and leaving groups. nih.gov

For more complex systems, machine learning models are being developed to predict regioselectivity. These models use quantum mechanical descriptors and learned reaction representations to achieve high accuracy in predicting the outcomes of various reactions, including substitutions on aromatic rings. mit.edu

By combining these computational approaches, it is increasingly possible to predict and rationalize the outcomes of complex reactions involving molecules like this compound, thereby guiding experimental efforts towards the desired products.

Iv. Strategic Applications of 1 Chloromethyl 4 Fluoronaphthalene in Synthetic Methodologies

As a Versatile Building Block in Complex Molecule Synthesis

The primary role of 1-(chloromethyl)-4-fluoronaphthalene in organic synthesis is as an electrophilic building block. The chloromethyl group (a benzylic halide analog) is susceptible to nucleophilic substitution, enabling the introduction of the 4-fluoro-1-naphthylmethyl moiety into a wide range of structures.

The reactivity of the chloromethyl group is well-suited for constructing larger molecular systems. While specific examples utilizing the 4-fluoro derivative are not extensively documented in publicly available literature, the reactivity of its parent compound, 1-chloromethylnaphthalene, provides a clear precedent for its utility in assembling heterocyclic systems. This is typically achieved through nucleophilic substitution reactions where nitrogen, sulfur, or oxygen nucleophiles displace the chloride anion.

For instance, 1-chloromethylnaphthalene is known to react with various anilines and heterocyclic amines to form new C-N bonds, yielding N-(naphthalen-1-ylmethyl) derivatives. This strategy has been employed to synthesize potential antifungal agents. By analogy, this compound is expected to undergo similar transformations, providing a straightforward route to fluorinated heterocyclic compounds. The fluorine atom in the 4-position would modulate the electronic properties, lipophilicity, and metabolic stability of the final products without directly participating in the key bond-forming reaction.

The general reaction involves the alkylation of a nucleophile (Nu-H) as depicted below:

Scheme 1: General Nucleophilic Substitution Reaction

(Image representing the reaction of this compound with a generic nucleophile Nu-H to form a new bond and release HCl.)

(Image representing the reaction of this compound with a generic nucleophile Nu-H to form a new bond and release HCl.)

Below is a table of representative nucleophilic substitution reactions demonstrated with the non-fluorinated analog, 1-chloromethylnaphthalene, which are directly applicable to this compound.

| Nucleophile | Product Class | Potential Application |

| Substituted Anilines | N-Aryl-N-(naphthylmethyl)amines | Pharmaceutical Scaffolds |

| 1,2,4-Triazoles | N-(Naphthylmethyl)triazoles | Antifungal Agents |

| Phenols | Aryl (naphthylmethyl) ethers | Material Science Building Blocks |

| Thiophenols | Aryl (naphthylmethyl) sulfides | Organic Synthesis Intermediates |

A comprehensive review of scientific literature does not provide specific examples of this compound being directly employed for the stereoselective construction of chiral naphthalene-based compounds, either as a chiral auxiliary or as a key reactant in an asymmetric transformation.

Role in Radiopharmaceutical Precursor Development

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, and fluorine-18 (B77423) (18F) is a preferred radionuclide due to its optimal half-life (109.7 min) and low positron energy. nuph.edu.ua While direct labeling of this compound is unlikely due to the stability of the existing C-F bond, its structure makes it a valuable precursor for introducing the 4-fluoronaphthylmethyl group into molecules targeted for PET imaging.

The 4-fluoronaphthalene scaffold has been identified as a structure of interest for PET imaging agents. For example, 4-[18F]fluoro-1-naphthol has been developed as a novel PET tracer for imaging innate immunity activation. researchgate.net This establishes the value of the 4-fluoronaphthalene core in designing probes for biological targets.

This compound can serve as a key synthon for building PET tracer precursors. The compound itself contains a stable 19F atom. Therefore, its role is not as a direct substrate for radiofluorination but as a "tagging" agent. The reactive chloromethyl group allows for its conjugation to a biologically active molecule (e.g., an enzyme inhibitor, receptor ligand, or peptide). The resulting conjugate, now containing the 4-fluoronaphthalene moiety, would then be modified elsewhere with a suitable leaving group for subsequent 18F-labeling.

The introduction of the 18F isotope into a final tracer molecule derived from a this compound precursor would follow established radiolabeling methodologies. Given that the stable 19F is already present, the 18F isotope must be introduced at a different position on the target molecule.

Common strategies include:

Nucleophilic Substitution: The most common method for 18F-labeling involves the nucleophilic substitution of a good leaving group (e.g., tosylate, mesylate, or a trialkylammonium triflate) with [18F]fluoride. A precursor molecule, built using this compound, would be designed to contain such a leaving group at a suitable position.

Prosthetic Group Labeling: An alternative strategy involves first labeling a small molecule, known as a prosthetic group, with 18F. This radiolabeled prosthetic group is then rapidly and efficiently conjugated to the larger biomolecule. The this compound-derived portion of the molecule could be functionalized with a group (e.g., an alkyne, azide, or amine) that readily reacts with the pre-labeled prosthetic group via "click chemistry" or other high-yield conjugation reactions.

The choice of strategy depends on the chemical nature of the target molecule and the need to perform the radiosynthesis and purification within a timeframe compatible with the 109.7-minute half-life of 18F. researchgate.net

Contributions to Polymer Science and Material Chemistry

The unique combination of a polymerizable or initiating group (the chloromethyl function) and a rigid, fluorescent, and thermally stable aromatic core (the fluoronaphthalene moiety) makes this compound a valuable precursor in materials science.

Application as an Initiator in Controlled Polymerization Techniques (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. cmu.edu The process is initiated by an alkyl halide in the presence of a transition metal complex, typically copper-based. mdpi.com

The non-fluorinated analog, 1-(chloromethyl)naphthalene (B51744), has been demonstrated to be an effective initiator for the ATRP of monomers like styrene. chemicalbook.comnbinno.com The polymerization proceeds in a controlled manner, with the molecular weight of the resulting polystyrene increasing linearly with monomer conversion while maintaining a narrow molecular weight distribution. chemicalbook.com

Given this precedent, this compound is expected to function as a highly effective initiator for ATRP. The initiation step involves the abstraction of the chlorine atom by the copper(I) catalyst to form a radical, which then adds to a monomer unit to start the polymer chain growth. The presence of the fluorine atom on the naphthalene (B1677914) ring is anticipated to subtly influence the C-Cl bond strength and the stability of the resulting radical, potentially affecting the initiation efficiency and polymerization kinetics. Polymers initiated with this compound would possess a 4-fluoronaphthalen-1-ylmethyl group at one end, which can impart specific properties such as fluorescence or altered thermal stability to the final material.

Table 2: Representative Conditions for ATRP using a Chloromethyl Initiator

| Parameter | Condition |

| Monomer | Styrene (St) |

| Initiator | 1-(Chloromethyl)naphthalene (as model) |

| Catalyst | Copper(I) Chloride (CuCl) |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Temperature | 125 °C |

| Result | Well-controlled polymerization with narrow polydispersity (1.17-1.30) chemicalbook.com |

Synthesis of Naphthalene-Containing Monomers for Functional Polymers

Beyond its role as an initiator, this compound can be chemically modified to produce novel monomers for the synthesis of functional polymers. The reactive chloromethyl group can be converted into a variety of polymerizable functionalities through standard organic transformations.

For example:

Synthesis of a Styrenic Monomer: A Wittig reaction or a similar olefination process could convert the chloromethyl group into a vinyl group, yielding 1-fluoro-4-vinylnaphthalene. This monomer could then be polymerized via free radical, anionic, or controlled radical polymerization to produce a polymer with fluoronaphthalene pendants.

Synthesis of (Meth)acrylate Monomers: Nucleophilic substitution of the chloride with an acrylate (B77674) or methacrylate (B99206) salt would produce the corresponding 1-(acryloyloxymethyl)-4-fluoronaphthalene or 1-(methacryloyloxymethyl)-4-fluoronaphthalene. These monomers are readily polymerizable and would lead to polymers with high glass transition temperatures and unique optical properties.

Polymers incorporating the 4-fluoronaphthalene moiety are expected to exhibit enhanced thermal stability, specific fluorescence characteristics, and potentially high refractive indices. These properties make them attractive for applications in advanced materials, such as organic light-emitting diodes (OLEDs), high-performance coatings, and optical films.

V. Future Perspectives and Interdisciplinary Research Directions for 1 Chloromethyl 4 Fluoronaphthalene

Exploration of Unconventional Reaction Pathways

While the chloromethyl group of 1-(chloromethyl)-4-fluoronaphthalene is a well-established handle for classical nucleophilic substitution reactions, future research will likely focus on more unconventional transformations to access novel molecular architectures. These advanced methods can provide alternative reaction selectivities and access to complex structures that are difficult to obtain through traditional means.

Photocatalysis : The use of visible-light photocatalysis could unlock novel reaction pathways. By harnessing light energy, it may be possible to generate radical intermediates from the chloromethyl group or activate the naphthalene (B1677914) core, enabling previously inaccessible C-C and C-heteroatom bond formations under mild conditions. This approach avoids harsh reagents and high temperatures, aligning with green chemistry principles.

Electrochemical Synthesis : Electrochemical methods offer a reagent-free approach to activate the C-Cl bond or the aromatic system. Applying an electric potential can facilitate selective transformations, providing a high degree of control over the reaction. This technique could be explored for both the synthesis of this compound and its subsequent derivatization, potentially leading to higher yields and selectivity compared to conventional methods.

Catalytic Dearomatization : Palladium-catalyzed dearomatization reactions have been demonstrated on chloromethyl naphthalene derivatives, transforming the flat aromatic system into a three-dimensional structure. Exploring this strategy with this compound could generate sp³-rich scaffolds, which are of significant interest in medicinal chemistry for their potential to improve pharmacokinetic properties. Similarly, biomimetic iron catalysts have been used for the dearomative dihydroxylation of functionalized naphthalenes, offering a single-step conversion to valuable polyfunctionalized platforms.

Skeletal Editing and Transmutation : Advanced synthetic strategies, such as the nitrogen-to-carbon transmutation of isoquinolines, provide innovative ways to construct substituted naphthalenes. While not a direct reaction of the target compound, such unconventional methods for building the core naphthalene skeleton could be adapted to create precursors for this compound with diverse substitution patterns.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability.

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for rapid or exothermic reactions. Implementing the synthesis of this compound and its derivatives in a flow system could lead to higher yields, improved purity, and safer handling of reactive intermediates. The small reactor dimensions enhance heat and mass transfer, allowing reactions to be performed under conditions that would be hazardous in a large-scale batch process.

Automated Synthesis Platforms : Automated systems, sometimes referred to as "Molecule Makers," can rapidly synthesize and screen libraries of compounds. Integrating this compound as a building block into such a platform would enable the high-throughput synthesis of numerous derivatives. This acceleration of the discovery process is invaluable for identifying new molecules with desirable properties, for instance, in drug discovery or materials science. The use of chemical recipe files can automate multistep syntheses, further streamlining the production of complex molecules derived from the parent compound.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling patterns between fluorine and adjacent protons). ¹⁹F NMR (δ ~ -110 ppm) verifies fluorine substitution.

- Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ~ 194) and fragmentation patterns distinguish between positional isomers.

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .

How do electronic effects of the chloromethyl and fluorine substituents influence nucleophilic aromatic substitution (NAS) reactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Effects : Fluorine at the 4-position deactivates the ring, directing NAS to the 1-position. Chloromethyl groups further enhance electrophilicity via inductive effects.

- Kinetic Studies : Competitive reactions with amines (e.g., morpholine) in DMF show pseudo-first-order kinetics. Activation energy (Eₐ) is reduced by ~15% compared to non-fluorinated analogs.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal lowered LUMO energy at the 1-position, favoring attack by soft nucleophiles .

How can contradictory findings in toxicity studies (e.g., hepatic vs. renal effects) be systematically resolved?

Q. Advanced Research Focus

- Meta-Analysis : Pool data from rodent studies (oral/inhalation exposure) to identify dose-response trends. Adjust for confounding variables like metabolic differences between species.

- Mechanistic Studies : Use in vitro hepatocyte and renal cell models to isolate organ-specific toxicity pathways. Measure biomarkers like ALT (liver) and KIM-1 (kidney) .

What regulatory guidelines apply to handling this compound in laboratory settings?

Q. Basic Research Focus

- OSHA Standards : Classify as a hazardous chemical (29 CFR 1910.1200). Use fume hoods for synthesis and PPE (gloves, goggles) during handling.

- Waste Disposal : Follow EPA guidelines (40 CFR 261) for halogenated organics. Incineration with scrubbers is recommended to avoid dioxin formation .

What computational models predict the environmental persistence and bioaccumulation potential of this compound?

Q. Advanced Research Focus

- QSAR Modeling : Use EPI Suite™ to estimate log Kow (2.8–3.2), indicating moderate hydrophobicity.

- Biodegradation : Apply BIOWIN models (EPA) to predict half-life (>60 days in soil), suggesting persistence.

- Ecotoxicity : Daphnia magna assays (OECD 202) show LC₅₀ ~ 12 mg/L, aligning with predictions for chlorinated aromatics .

How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.